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Compound of Interest

Compound Name: 3-Acetylbenzophenone

Cat. No.: B1664593

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 3-
Acetylbenzophenone (CAS No. 66067-44-5), a key intermediate in the synthesis of the
nonsteroidal anti-inflammatory drug (NSAID) Ketoprofen. A thorough understanding of its
spectral characteristics is crucial for quality control, impurity profiling, and research and
development in the pharmaceutical industry. This document presents an in-depth interpretation
of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of
3-Acetylbenzophenone, supported by detailed experimental protocols and data visualization.

Chemical Structure and Properties

IUPAC Name: 1-(3-benzoylphenyl)ethanone Molecular Formula: CisH1202 Molecular Weight:
224.25 g/mol

3-Acetylbenzophenone is a solid organic compound characterized by a benzoyl group and an
acetyl group attached to a central benzene ring at the meta position. This structure gives rise to
a unique spectral fingerprint that can be unequivocally identified through a combination of
spectroscopic techniques.

Spectral Data Summary

The following tables summarize the key quantitative data obtained from the *H NMR, 13C NMR,
IR, and Mass spectra of 3-Acetylbenzophenone.
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Table 1: *H NMR Spectral Data

Chemical Shift (8)

Multiplicity Integration Assighment
ppm
8.33 S 1H H-11
8.14 d, J=7.8 Hz 1H H-7 or H-9
7.94 d, J=7.7 Hz 1H H-7 or H-9
7.82 d, J=7.7Hz 2H H-2', H-6'
7.64 t,J=7.4 Hz 1H H-4'
7.50 t, J=7.8 Hz 2H H-3', H-5'
2.66 S 3H -COCHs

Solvent: Deuterated Chloroform (CDCl3) Reference: Trimethylsilane (TMS) at 0.00 ppm

Table 2: *C NMR Spectral Data
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Chemical Shift (8) ppm Assignment
197.7 C=0 (acetyl)
196.3 C=0 (benzoyl)
137.9 C-q

137.6 C-q

137.3 C-q

133.3 C-H

132.5 C-H

130.0 C-H

129.1 C-H

128.5 C-H

128.4 C-H

26.8 -CHs

Solvent: Deuterated Chloroform (CDCls3) Reference: CDCls at 77.16 ppm

Table 3: IR Spectral Data
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Wavenumber (cm~?) Intensity Assignment
) C-H stretching (aromatic and
3073, 2918 Medium _ _
aliphatic)
C=0 stretching (acetyl
1684 Strong
carbonyl)
C=0 stretching (benzoyl
1655 Strong
carbonyl)
1595, 1427 Medium to Strong C=C stretching (aromatic)
1356 Medium -CHs bending
1285, 1233 Strong C-C-O stretching and bending
) C-H out-of-plane bending
920, 820 Medium _
(aromatic)
723, 691 Strong C-C bending (aromatic ring)

Sample Preparation: Potassium Bromide (KBr) disc

Table 4: Mass Spectrometry Data

m/z Relative Intensity (%) Assignment

95 Main Peak [M+H]* (protonated molecular
ion)

147 - [CoH702]*

119 - [CeH7O]*

105 - [C7H50]* (benzoyl cation)

91 - [C7H7]* (tropylium cation)

77 - [CeHs]* (phenyl cation)

lonization Mode: Electrospray lonization (ESI), positive ion mode
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Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 10-20 mg of 3-Acetylbenzophenone was
dissolved in ~0.7 mL of deuterated chloroform (CDCIs) containing trimethylsilane (TMS) as an
internal standard. The solution was transferred to a 5 mm NMR tube.

1H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data
acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1.0 s, and a
sufficient number of scans to achieve a good signal-to-noise ratio.

13C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 400 MHz
spectrometer operating at a frequency of 100 MHz. A proton-decoupled pulse sequence was
used to simplify the spectrum. A spectral width of 240 ppm and a relaxation delay of 2.0 s were
employed.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: A small amount of 3-Acetylbenzophenone (1-2 mg) was finely ground
with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and
pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The KBr pellet was placed in the sample holder of an FTIR spectrometer. The
spectrum was recorded in the range of 4000-400 cm~* with a resolution of 4 cm~1. A
background spectrum of a blank KBr pellet was acquired and automatically subtracted from the
sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of 3-Acetylbenzophenone was prepared by dissolving a
small amount of the compound in a suitable solvent, typically methanol or acetonitrile, to a
concentration of approximately 1 mg/mL.

Data Acquisition: The mass spectrum was obtained using an electrospray ionization (ESI)
source coupled to a mass analyzer. The analysis was performed in positive ion mode. The
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sample solution was introduced into the ion source via direct infusion. The instrument was
scanned over a mass-to-charge (m/z) range of 50-500.

Spectral Interpretation and Visualization
Logical Workflow for Spectral Data Interpretation

The following diagram illustrates the logical workflow for the comprehensive spectral analysis
and interpretation of 3-Acetylbenzophenone.
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Caption: Workflow for the spectral analysis of 3-Acetylbenzophenone.

'H NMR Spectrum Interpretation
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The *H NMR spectrum provides valuable information about the proton environments in the
molecule.

e Aromatic Protons (6 7.50-8.33 ppm): The complex multiplet pattern in this region is
characteristic of the two substituted benzene rings. The downfield chemical shifts are due to
the deshielding effect of the aromatic ring currents and the electron-withdrawing carbonyl
groups. The distinct signals for the protons on the acetyl-substituted ring (H-7, H-9, H-11)
and the benzoyl-substituted ring (H-2', H-3', H-4', H-5', H-6") can be assigned based on their
multiplicity and coupling constants.

» Acetyl Protons (6 2.66 ppm): The singlet integrating to three protons is characteristic of the
methyl group of the acetyl moiety (-COCHS3). Its chemical shift is in the expected region for a
methyl group adjacent to a carbonyl group.

13C NMR Spectrum Interpretation

The 13C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical
environments.

e Carbonyl Carbons (6 197.7 and 196.3 ppm): The two downfield signals correspond to the
two carbonyl carbons of the acetyl and benzoyl groups, respectively. Their high chemical
shifts are characteristic of carbonyl carbons.

e Aromatic Carbons (0 128.4-137.9 ppm): The signals in this region are assigned to the twelve
carbon atoms of the two benzene rings. The presence of multiple signals confirms the
unsymmetrical substitution pattern.

o Methyl Carbon (& 26.8 ppm): The upfield signal corresponds to the methyl carbon of the
acetyl group.

IR Spectrum Interpretation

The IR spectrum is instrumental in identifying the functional groups present in 3-
Acetylbenzophenone.

e C=0 Stretching (1684 and 1655 cm~1): The two strong absorption bands are characteristic of
the stretching vibrations of the two carbonyl groups. The slightly different frequencies are
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due to the different electronic environments of the acetyl and benzoyl carbonyls.[1]

e C-H Stretching (3073 and 2918 cm~1): The bands above 3000 cm~1 are typical for aromatic
C-H stretching, while the band below 3000 cm~1 is due to the aliphatic C-H stretching of the
methyl group.[1]

e C=C Stretching (1595 and 1427 cm~1): These absorptions are characteristic of the carbon-
carbon double bond stretching vibrations within the aromatic rings.[1]

e C-H Bending (920, 820, 723, 691 cm™1): These bands in the fingerprint region correspond to
the out-of-plane and in-plane bending vibrations of the aromatic C-H bonds and C-C bonds
of the rings, providing information about the substitution pattern.[1]

Mass Spectrum Interpretation

The mass spectrum provides information about the molecular weight and fragmentation pattern
of the molecule.

e Molecular lon Peak ([M+H]* at m/z 225): The peak at m/z 225 corresponds to the protonated
molecular ion of 3-Acetylbenzophenone, confirming its molecular weight of 224.25 g/mol .

[1]

e Major Fragment lons: The fragmentation pattern is consistent with the structure of 3-
Acetylbenzophenone. The prominent fragment at m/z 105 corresponds to the stable
benzoyl cation ([C7Hs0]*), formed by cleavage of the bond between the benzoyl carbonyl
carbon and the central benzene ring. The fragment at m/z 77 represents the phenyl cation
([CeHs]*), resulting from the loss of carbon monoxide from the benzoyl cation. The presence
of a fragment at m/z 91 suggests the formation of the tropylium cation.

This comprehensive guide provides a detailed analysis of the spectral data of 3-
Acetylbenzophenone, which is essential for its identification, characterization, and quality
control in pharmaceutical applications. The presented data and interpretations serve as a
valuable resource for researchers and scientists in the field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1664593#3-acetylbenzophenone-spectral-data-nmr-
ir-ms-interpretation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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